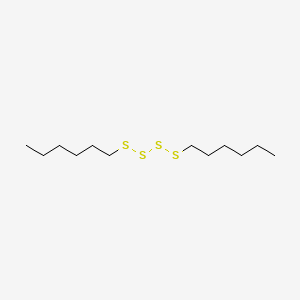
Tetrasulfide, dihexyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasulfide, dihexyl is an organosulfur compound characterized by the presence of four sulfur atoms in its molecular structure. This compound is part of the polysulfide family, which is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrasulfide, dihexyl typically involves the reaction of hexyl halides with sodium tetrasulfide. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The general reaction can be represented as follows:
2C6H13X+Na2S4→C6H13SSSSC6H13+2NaX
where ( \text{X} ) represents a halogen atom (e.g., chlorine or bromine).
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process is optimized for higher yields and purity, often employing phase transfer catalysts to enhance the reaction efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrasulfide, dihexyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted polysulfides depending on the nucleophile used.
Applications De Recherche Scientifique
Tetrasulfide, dihexyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: this compound is used as an additive in lubricants and as a vulcanizing agent in the rubber industry.
Mécanisme D'action
The mechanism of action of tetrasulfide, dihexyl involves the interaction of its sulfur atoms with various molecular targets. The compound can undergo homolytic cleavage to form perthiyl radicals, which are highly reactive and can participate in radical-trapping antioxidant (RTA) activities. These radicals can interact with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
Disulfides: Compounds with two sulfur atoms, such as dimethyl disulfide.
Trisulfides: Compounds with three sulfur atoms, such as dimethyl trisulfide.
Polysulfides: Compounds with more than four sulfur atoms, such as hexasulfide.
Uniqueness of Tetrasulfide, Dihexyl: this compound is unique due to its specific sulfur-sulfur bond configuration, which imparts distinct chemical reactivity and stability. Its ability to form perthiyl radicals makes it a superior antioxidant compared to disulfides and trisulfides. Additionally, its applications in various fields highlight its versatility and importance in scientific research and industrial processes.
Propriétés
Numéro CAS |
70715-07-0 |
|---|---|
Formule moléculaire |
C12H26S4 |
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
1-(hexyltetrasulfanyl)hexane |
InChI |
InChI=1S/C12H26S4/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
LJAMCFROHQBCHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSSSSCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


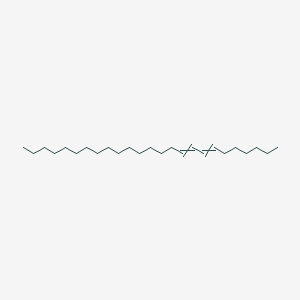

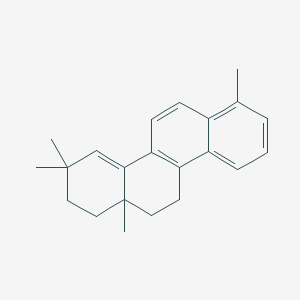
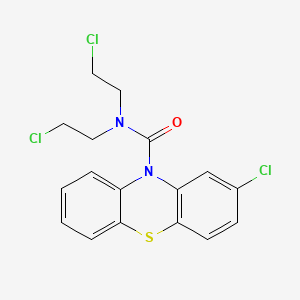

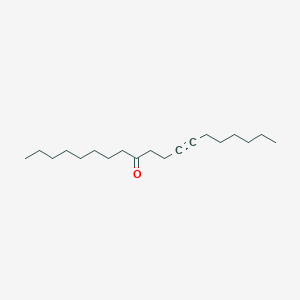
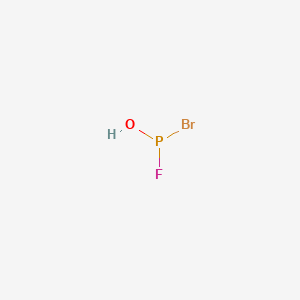
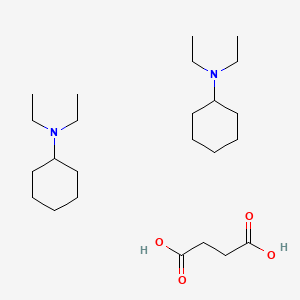
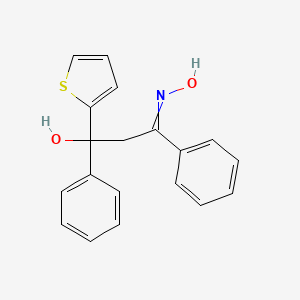
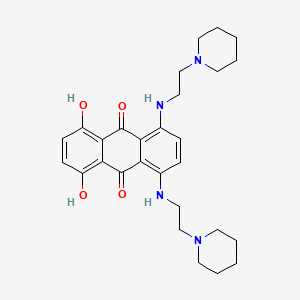
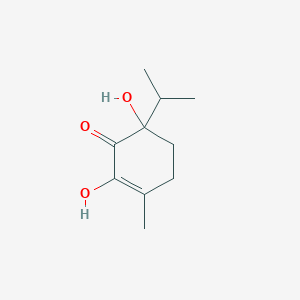

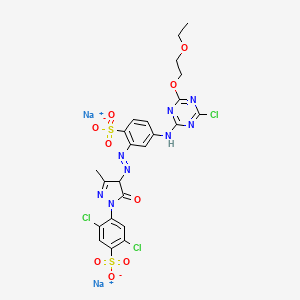
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
